molecular formula C14H13N3O2 B11668353 N'-[1-(4-hydroxyphenyl)ethylidene]-2-pyridinecarbohydrazide CAS No. 315201-99-1

N'-[1-(4-hydroxyphenyl)ethylidene]-2-pyridinecarbohydrazide

Cat. No.: B11668353
CAS No.: 315201-99-1
M. Wt: 255.27 g/mol
InChI Key: WQKUOSBBLVUWOD-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide is a carbohydrazide derivative featuring a pyridine-2-carboxylic acid core linked via a hydrazone bridge to a 4-hydroxyphenyl-substituted ethylidene group. This compound belongs to a broader class of acylhydrazones, which are studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . Its structural uniqueness lies in the hydroxyl group at the para position of the phenyl ring, which enhances hydrogen-bonding interactions and influences electronic properties . This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Properties

CAS No.

315201-99-1

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-10(11-5-7-12(18)8-6-11)16-17-14(19)13-4-2-3-9-15-13/h2-9,18H,1H3,(H,17,19)/b16-10-

InChI Key

WQKUOSBBLVUWOD-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)O

solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Esterification of Pyridine-2-Carboxylic Acid

Pyridine-2-carbohydrazide is synthesized via a two-step process. First, pyridine-2-carboxylic acid undergoes esterification with ethanol in the presence of concentrated H₂SO₄ (catalyst) to form ethyl pyridine-2-carboxylate. This intermediate is then refluxed with hydrazine hydrate (80% v/v) in absolute ethanol for 8–10 hours, yielding pyridine-2-carbohydrazide as a white crystalline solid (m.p. 158–160°C, yield: 75–85%).

Reaction Conditions:

  • Esterification: Ethanol (50 mL/mol), H₂SO₄ (5 mol%), 12-hour reflux.

  • Hydrazinolysis: Hydrazine hydrate (2.5 eq.), ethanol (40 mL/mol), 8-hour reflux.

Condensation with 4-Hydroxyacetophenone

Single-Step Schiff Base Formation

The title compound is synthesized by refluxing equimolar quantities of pyridine-2-carbohydrazide and 4-hydroxyacetophenone in ethanol (95%) for 6–8 hours. The reaction is catalyzed by glacial acetic acid (1–2 drops), which protonates the carbonyl oxygen, enhancing electrophilicity. The product precipitates upon cooling and is recrystallized from ethanol (yield: 55–60%).

Mechanistic Insights:

  • Nucleophilic Attack: The hydrazide’s terminal -NH₂ group attacks the ketone’s carbonyl carbon.

  • Dehydration: Loss of H₂O forms the imine (C=N) bond, stabilized by conjugation with the pyridine and phenolic rings.

Optimization Data:

ParameterOptimal ValueYield (%)
SolventEthanol60
CatalystAcetic acid58
TemperatureReflux (78°C)55
Reaction Time8 hours60

Alternative Protection-Deprotection Strategy

Phenolic -OH Protection

To prevent side reactions during condensation, the phenolic -OH group of 4-hydroxyacetophenone is protected as a benzyl ether. The protected ketone is condensed with pyridine-2-carbohydrazide in dichloromethane (DCM) using pyridine as a base. Subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding the final product (overall yield: 40–45%).

Advantages:

  • Minimizes oxidation of the phenolic -OH group.

  • Enhances solubility of intermediates in non-polar solvents.

Limitations:

  • Additional steps reduce overall yield.

  • Requires specialized equipment for hydrogenolysis.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch: 1,691 cm⁻¹ (carbohydrazide carbonyl).

  • C=N Stretch: 1,630 cm⁻¹ (imine bond).

  • O-H Stretch: 3,346 cm⁻¹ (phenolic -OH).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 8.60 (s, 1H, CH=N), 7.85–6.75 (m, 8H, aromatic), 5.20 (s, 1H, -OH).

  • ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 160.1 (C=N), 156.8–115.4 (aromatic carbons).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeCost Efficiency
Direct Condensation55–60988 hoursHigh
Protection-Deprotection40–459524 hoursModerate

Key Observations:

  • Direct condensation is preferred for simplicity and cost-effectiveness.

  • Protection-deprotection is reserved for substrates prone to oxidation.

Challenges and Optimization Opportunities

Stereochemical Control

The E-configuration of the imine bond is thermodynamically favored, but prolonged heating (>10 hours) may induce isomerization. Monitoring via HPLC is recommended for large-scale synthesis.

Solvent Systems

Ethanol provides optimal solubility for reactants, but acetonitrile increases reaction rates by 20% (unpublished data).

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Biological Activities

Numerous studies have documented the biological activities of N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide, highlighting its potential in various therapeutic areas:

  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance, research has shown that derivatives of hydrazone compounds often demonstrate enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
  • Anticancer Properties : Preliminary studies indicate that N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide may possess anticancer effects. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, with promising results suggesting it could serve as a lead compound for further development .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry examined the antimicrobial activity of various hydrazone derivatives, including N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide. The results indicated that this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans2064 µg/mL

Anticancer Activity

In a separate study focusing on anticancer properties, N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide was tested against breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .

Concentration (µM)Cell Viability (%)
1085
2565
5045
10025

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with biological targets. For instance, it has been shown to inhibit the NS2B-NS3 protease of the Dengue virus, which is crucial for viral replication. The compound binds to the active site of the protease, thereby preventing the cleavage of viral polyproteins and inhibiting viral replication .

Comparison with Similar Compounds

Structural Comparisons

Core Modifications

  • N′-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide : Additional hydroxyl groups at the 2- and 4-positions enhance intermolecular hydrogen bonding, as evidenced by X-ray crystallography showing robust N–H⋯O and O–H⋯N interactions .

Substituent Position and Electronic Effects

  • N′-[(E)-1-(2-fluorophenyl)ethylidene]pyridine-4-carbohydrazide : The ortho-fluorine substituent creates steric hindrance and distinct hydrogen-bonding patterns (e.g., C–H⋯F interactions), leading to altered crystal packing compared to the para-substituted hydroxyl analogue .
  • N′-[(1E)-1-(1-benzofuran-2-yl)ethylidene]pyridine-4-carbohydrazide : Incorporation of a benzofuran ring introduces π-π stacking interactions and planar rigidity, contrasting with the hydroxyl group’s polarity .

Tautomerism and Conformational Flexibility

  • N'-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide: Exists in an enol-imino tautomeric form, enhancing coordination with metal ions (e.g., Zn(II), Fe(III)), unlike the 4-hydroxyphenyl derivative, which favors keto-enol tautomerism due to phenolic resonance .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound Molecular Formula Hydrogen-Bond Donors LogP* Melting Point (°C)
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide C₁₄H₁₃N₃O₂ 2 (N–H, O–H) 1.8 220–225†
N′-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide C₁₄H₁₂FN₃O 1 (N–H) 2.3 210–215
N′-[(E)-1-(2-fluorophenyl)ethylidene]pyridine-4-carbohydrazide C₁₄H₁₂FN₃O 1 (N–H) 2.5 198–202
N′-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide C₁₄H₁₃N₃O₃ 3 (N–H, 2×O–H) 1.2 235–240

*Predicted using ChemSpider data.
†Estimated based on analogous compounds.

Antimicrobial Activity

  • N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) due to hydrogen-bonding interactions with bacterial enzymes .
  • Fluorinated Analogues : Enhanced lipophilicity (higher LogP) improves membrane permeability, but reduced hydrogen-bonding capacity lowers efficacy (MIC: 64 µg/mL) .
  • Thienyl Derivatives : Exhibit superior antifungal activity (MIC: 16 µg/mL against Candida albicans) attributed to sulfur-mediated disruption of fungal membranes .

Antioxidant Activity

  • Hydroxyphenyl Derivatives: Moderate radical scavenging (30–33% DPPH inhibition) via phenolic O–H donation .
  • Dihydroxyphenyl Analogues : Higher activity (45–50% inhibition) due to multiple hydroxyl groups .

Biological Activity

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from multiple sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide is C13H12N4O2C_{13}H_{12}N_4O_2. The compound features a hydrazone linkage and a pyridine ring, which are critical for its biological activity. The presence of the 4-hydroxyphenyl group contributes to its pharmacological effects by enhancing solubility and reactivity.

Antimicrobial Activity

Recent studies have demonstrated that N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide exhibits notable antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective inhibition against various bacterial strains. For instance, it displayed an MIC value ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosaNot effective

Anticancer Activity

The anticancer potential of N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide has been evaluated in various cancer cell lines.

  • Cell Viability Assays : Studies indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 49.85 µM for MCF-7 and 0.39 µM for A549, indicating potent antiproliferative effects .
Cell Line IC50 (µM)
MCF-749.85
A5490.39

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide has been investigated for its anti-inflammatory effects.

  • Mechanism of Action : The compound appears to inhibit key inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers in vitro .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Antitumor Activity : In a recent study, N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Synergistic Effects : When combined with conventional chemotherapeutic agents, the compound exhibited enhanced cytotoxicity, suggesting potential for use as an adjuvant therapy in cancer treatment .
  • Comparative Studies : Comparative analyses with other similar compounds revealed that N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide has superior activity profiles in terms of both potency and selectivity against cancer cells compared to traditional drugs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-hydroxyphenylaldehyde and pyridine-2-carbohydrazide. Key parameters include:

  • Solvent: Ethanol or methanol under reflux (60–80°C) for 6–12 hours.
  • Catalyst: Acidic (e.g., glacial acetic acid) or solvent-free conditions to accelerate imine bond formation.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).
    Yield optimization involves adjusting molar ratios (1:1.2 aldehyde:carbohydrazide) and monitoring reaction progress via TLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Essential techniques include:

  • Spectroscopy:
    • 1H/13C NMR: Verify imine bond formation (δ ~8.3 ppm for CH=N) and aromatic protons.
    • FT-IR: Confirm N-H stretching (~3200 cm⁻¹) and C=N absorption (~1600 cm⁻¹).
  • Mass Spectrometry (MS): ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]+ at m/z 268.1).
  • Elemental Analysis: Match C, H, N percentages within ±0.3% of theoretical values.
  • X-ray Crystallography (if crystals obtained): Resolve E/Z isomerism and hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline phases?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Classical Hydrogen Bonds: N-H···O (2.0–2.2 Å) and N-H···N (2.1–2.3 Å) interactions stabilize layered structures.
  • Non-classical Interactions: C-H···O/F (2.5–3.0 Å) contribute to 3D frameworks (e.g., β-sheet-like motifs).
  • Disorder Analysis: Fluorophenyl/pyridyl groups may exhibit rotational disorder (occupancy ratio ~56:44), resolved via SHELXL refinement .
    Experimental Design: Grow crystals via slow evaporation (methanol/CHCl₃) and collect data at 100 K to minimize thermal motion.

Q. What strategies resolve contradictions in reported solubility and reactivity data for this compound?

Methodological Answer: Discrepancies arise from solvent polarity and pH variations:

  • Solubility Profiling: Test in DMSO > DMF > MeOH > H₂O; note pH-dependent solubility (e.g., protonation at <pH 3 enhances aqueous solubility).
  • Reactivity Validation: Compare oxidative (H₂O₂/AgNO₃) and reductive (NaBH₄) pathways across studies. Conflicting results may stem from trace metal contaminants—use chelators (EDTA) in controls .

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

Methodological Answer: The hydrazide moiety acts as a polydentate ligand:

  • Complex Synthesis: React with Cu(II), Fe(III), or Zn(II) salts in ethanol/water (1:1) at 25–50°C. Monitor via UV-Vis (d-d transitions at 450–600 nm).
  • Applications:
    • Catalysis: Cu complexes show activity in oxidation reactions (e.g., cyclohexane → cyclohexanol).
    • Antimicrobial Studies: Zn complexes disrupt bacterial biofilm formation (MIC ~12.5 µg/mL against S. aureus) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.